2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole
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Overview
Description
2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole typically involves the reaction of phenylhydrazine with propargyl bromide to form the corresponding hydrazone. This intermediate is then cyclized using an oxidizing agent such as iodine or bromine to form the oxadiazole ring . The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, where the prop-2-ynoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and bromine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxides, while substitution reactions can yield various substituted oxadiazole derivatives .
Scientific Research Applications
2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic properties.
Industrial Chemistry: It can be used as a building block for the synthesis of more complex molecules with industrial applications.
Mechanism of Action
The mechanism of action of 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity could involve the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with different chemical properties and applications.
1,2,3-Oxadiazole: Known for its instability and limited applications.
1,2,5-Oxadiazole:
Uniqueness
2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its prop-2-ynoxy group provides additional reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-2-8-14-11-13-12-10(15-11)9-6-4-3-5-7-9/h1,3-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGANNZIHJBMURC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=NN=C(O1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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